![molecular formula C10H20N2O B3249564 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 195390-63-7](/img/structure/B3249564.png)
1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one
Overview
Description
“1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one” is also known as "1-Acetyl-4-aminopiperidine" . It is a compound with the molecular weight of 142.2 . It is also referred to as “1- (4-Aminopiperidin-1-yl)ethan-1-one”, “1-Acetylpiperidin-4-amine” and has a CAS Number: 160357-94-8 .
Synthesis Analysis
Piperidones, which include “1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one”, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In general, piperidones were prepared from domino reaction of aldehyde, ketone and ammonium acetate in alcohol by reflux heating on water bath for 6h, even 1 day .
Chemical Reactions Analysis
Piperidones, including “1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one”, have been synthesized using various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines are crucial building blocks in drug development. The compound’s structure, containing a six-membered piperidine ring, offers opportunities for functionalization and modification. Researchers explore various synthetic routes to create substituted piperidines, which serve as precursors for pharmaceutical agents. The piperidine moiety appears in more than twenty classes of drugs, making it a valuable scaffold for designing new therapeutics .
- Anticancer Activity : 2-(4-Aminopiperidin-1-yl)pyridin-3-amine has shown promise as an anticancer agent. It inhibits cell proliferation in colorectal cancer cell lines (HT29 and DLD-1) by arresting the cell cycle in the G1/G0 phase .
Multicomponent Reactions
Multicomponent reactions (MCRs) involving piperidines allow efficient synthesis of complex molecules. Researchers combine multiple reactants in a single step to construct diverse piperidine-based scaffolds. MCRs offer practical routes for drug discovery and library synthesis.
properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2,2-dimethylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)9(13)12-6-4-8(11)5-7-12/h8H,4-7,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPNCEHZFHZVGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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